N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate
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Overview
Description
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the methylpropoxy group, and the coupling with diphenylurea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate include other urea derivatives and compounds with similar functional groups. Examples include:
- N,N’-diphenylurea
- N-(2-Methylpropoxy)-N,N’-diphenylurea
- N-(1-pyrrolidinyl)propyl-N,N’-diphenylurea
Uniqueness
The uniqueness of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86398-67-6 |
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Molecular Formula |
C28H37N3O6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-diphenylurea |
InChI |
InChI=1S/C24H33N3O2.C4H4O4/c1-20(2)18-29-19-23(26-15-9-10-16-26)17-27(22-13-7-4-8-14-22)24(28)25-21-11-5-3-6-12-21;5-3(6)1-2-4(7)8/h3-8,11-14,20,23H,9-10,15-19H2,1-2H3,(H,25,28);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ZHKIWAVIKOTZIF-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)COCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)COCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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